2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
CAS No.: 946248-87-9
Cat. No.: VC8328195
Molecular Formula: C21H24N4O5
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946248-87-9 |
|---|---|
| Molecular Formula | C21H24N4O5 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H24N4O5/c1-5-29-15-10-8-7-9-14(15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
| Standard InChI Key | YGNPKIDYNIJOQO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC |
Introduction
The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule belonging to the pyrido[2,3-d]pyrimidine class, which is known for its diverse biological activities. This compound incorporates multiple functional groups, including an ethoxy group, a dimethyl group, and a 2-ethoxyphenyl moiety, making it a subject of interest in medicinal chemistry.
Synthesis and Preparation
The synthesis of compounds within the pyrido[2,3-d]pyrimidine class typically involves multi-step reactions that require specific catalysts or reagents. These reactions are often performed under controlled conditions to prevent side reactions. While specific synthetic routes for 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide are not detailed in available literature, similar compounds are synthesized using methods that involve the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the N-(2-ethoxyphenyl)acetamide moiety.
Biological Activities and Potential Applications
Compounds within the pyrido[2,3-d]pyrimidine class have been explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activity of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide would require experimental studies to determine its interactions with enzymes or receptors involved in disease pathways.
Research Findings and Future Directions
While detailed research findings on this specific compound are not available, compounds with similar structures have shown promise in medicinal chemistry. Future studies should focus on synthesizing the compound and evaluating its biological activity using in vitro and in vivo models. Additionally, molecular docking studies could provide insights into its potential as an inhibitor for specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume